molecular formula C14H8F2O4 B6406278 2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid CAS No. 1261929-13-8

2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid

Cat. No.: B6406278
CAS No.: 1261929-13-8
M. Wt: 278.21 g/mol
InChI Key: VULJYVNIOPOJPC-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid is a chemical compound with the molecular formula C14H9FO4 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzoic acid derivative followed by carboxylation. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Carboxy-2-fluorophenyl)nicotinic acid
  • 3-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid

Uniqueness

2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms and carboxylic acid groups, which confer distinct chemical properties

Properties

IUPAC Name

3-(2-carboxy-4-fluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-8-2-3-9(11(6-8)14(19)20)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULJYVNIOPOJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690957
Record name 4,6'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-13-8
Record name 4,6'-Difluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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